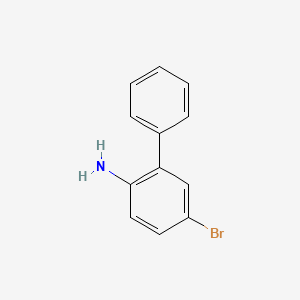

4-Bromo-2-phenylaniline

Overview

Description

4-Bromo-2-phenylaniline (4-BP) is an aromatic compound which is widely used in the synthesis of organic compounds. It is a colorless to light yellow liquid with a strong odor. 4-BP is a versatile and important building block for the synthesis of a variety of organic compounds and has a wide range of applications in the pharmaceutical, agrochemical and specialty chemical industries.

Scientific Research Applications

Metabolic Pathways and Metabolite Identification

- 4-Bromo-2-phenylaniline and related compounds have been studied for their metabolism in various species, including rats and humans. Investigations into their metabolic pathways have led to the identification of numerous metabolites, providing insights into the biochemical processing of these compounds in biological systems. For example, Kanamori et al. (2002) and Carmo et al. (2005) have extensively studied the metabolic pathways of similar bromo-substituted phenylamines, identifying various metabolites and pathways in different species (Kanamori et al., 2002); (Carmo et al., 2005).

Electrochemical Oxidation Studies

- The electrochemical properties of this compound and related compounds have been a topic of research. Studies like those conducted by Kádár et al. (2001) have examined the electrochemical oxidation of bromoanilines, revealing insights into their chemical behavior and potential applications in various fields (Kádár et al., 2001).

Potential as Antimicrobial Agents

- Research has been conducted on derivatives of this compound for their potential antimicrobial properties. Doraswamy and Ramana (2013) synthesized and characterized substituted phenyl azetidines, including derivatives of this compound, and evaluated them for antimicrobial activity. This highlights the potential pharmaceutical applications of these compounds (Doraswamy & Ramana, 2013).

Pharmacokinetics and Toxicology

- Understanding the pharmacokinetics and potential toxicological effects of this compound derivatives is crucial for their safe use in various applications. Studies like those by Rohanová et al. (2008) provide valuable data on the disposition, kinetic profile, and potential toxic effects of these compounds in biological systems (Rohanová et al., 2008).

Synthesis and Characterization for Industrial Applications

- The synthesis and characterization of this compound derivatives are essential for their application in industries such as dyes, drugs, and agrochemicals. Studies like those by Takjoo et al. (2013) have synthesized and analyzed complexes involving this compound, contributing to the understanding of their structural and thermal properties, which is vital for industrial applications (Takjoo et al., 2013).

Safety and Hazards

4-Bromo-2-phenylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Relevant Papers The relevant papers for this compound include studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties . These papers provide valuable insights into the compound’s characteristics and potential applications.

Mechanism of Action

Target of Action

. The specific targets can vary widely depending on the exact structure and functional groups present in the aniline compound.

Mode of Action

Anilines typically act through nucleophilic substitution reactions . In the case of 4-Bromo-2-phenylaniline, the bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This could lead to various biochemical transformations within the body.

Pharmacokinetics

. The bromine atom in this compound could potentially affect its distribution and metabolism, as halogens are known to be lipophilic and can influence the partitioning of the compound between different body compartments.

Result of Action

. These effects can range from modulation of enzyme activity to potential interference with cellular signaling pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For example, the presence of certain enzymes or cofactors could potentially influence the compound’s activity.

Properties

IUPAC Name |

4-bromo-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCSSKDCUYENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281869 | |

| Record name | 5-Bromo-2-biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-13-0 | |

| Record name | NSC23305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

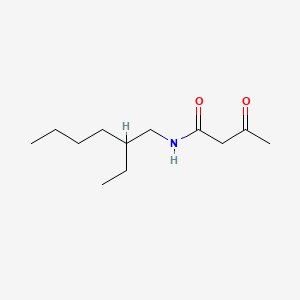

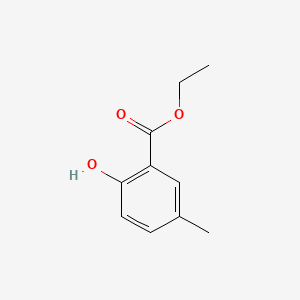

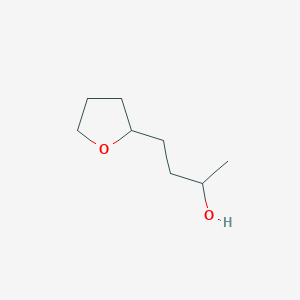

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)